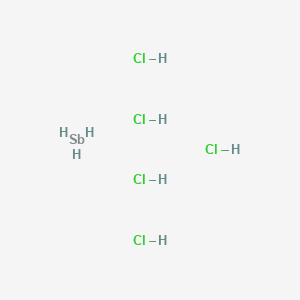
Stibane;pentahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Stibane;pentahydrochloride can be synthesized through the reaction of antimony trioxide (Sb₂O₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction proceeds as follows: [ 2 \text{Sb}_2\text{O}_3 + 3 \text{LiAlH}_4 \rightarrow 4 \text{SbH}_3 + 1.5 \text{Li}_2\text{O} + 1.5 \text{Al}_2\text{O}_3 ] Alternatively, stibane can be produced by reacting antimony trichloride (SbCl₃) with sodium borohydride (NaBH₄): [ 4 \text{SbCl}_3 + 3 \text{NaBH}_4 \rightarrow 4 \text{SbH}_3 + 3 \text{NaCl} + 3 \text{BCl}_3 ]
Industrial Production Methods
Industrial production of this compound typically involves the reduction of antimony compounds with hydrogen gas in the presence of a catalyst. The process requires careful control of temperature and pressure to ensure the safe handling of the highly toxic and flammable stibane gas.
Chemical Reactions Analysis
Types of Reactions
Stibane;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: Stibane is readily oxidized by oxygen or air to form antimony trioxide (Sb₂O₃) and water. [ 2 \text{SbH}_3 + 3 \text{O}_2 \rightarrow \text{Sb}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Decomposition: Stibane decomposes at elevated temperatures to produce antimony and hydrogen gas. [ 2 \text{SbH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Sb} ]
Substitution: Stibane can undergo substitution reactions with various reagents to form stibanyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen, hydrogen, and various halides. Reactions are typically carried out under controlled conditions to prevent the release of toxic gases.
Major Products
The major products formed from the reactions of this compound include antimony trioxide, hydrogen gas, and various stibanyl derivatives.
Scientific Research Applications
Stibane;pentahydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of stibanyl compounds and other organometallic derivatives.
Biology: Investigated for its potential use in biological assays and as a tool for studying antimony metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of stibane;pentahydrochloride involves its interaction with sulfhydryl groups in enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound’s toxicity is primarily due to its ability to interfere with tissue respiration and other vital functions.
Comparison with Similar Compounds
Stibane;pentahydrochloride can be compared to other pnictogen hydrides, such as:
Ammonia (NH₃): A lighter analogue of stibane with similar pyramidal molecular geometry.
Phosphine (PH₃): Another pnictogen hydride with similar chemical properties but lower toxicity.
Arsine (AsH₃): A heavier analogue of stibane with comparable toxicity and reactivity.
This compound is unique due to its specific reactivity and applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
Cl5H8Sb |
|---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
stibane;pentahydrochloride |
InChI |
InChI=1S/5ClH.Sb.3H/h5*1H;;;; |
InChI Key |
QFJJIKGZKLCYFT-UHFFFAOYSA-N |
Canonical SMILES |
Cl.Cl.Cl.Cl.Cl.[SbH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


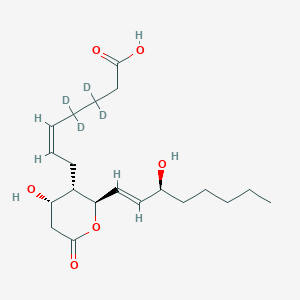
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
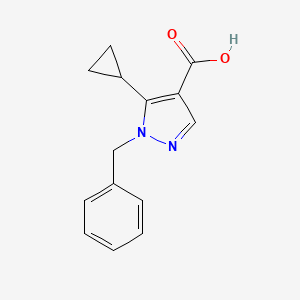
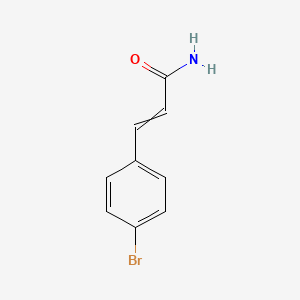
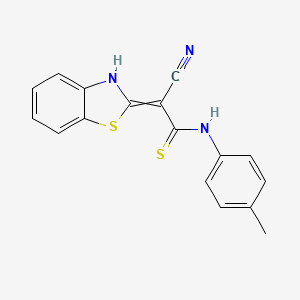
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)



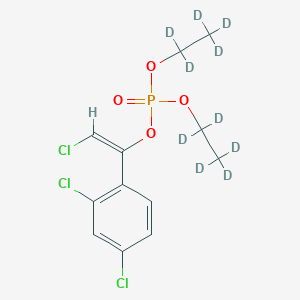
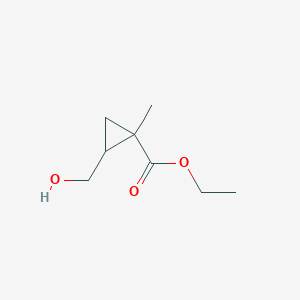
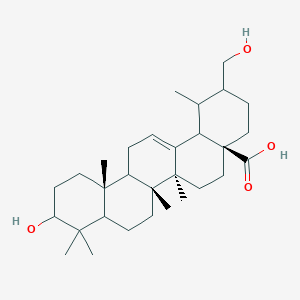

![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
